4-[4-(1-Tert-butoxycarbonyl-1-methyl-ethoxy)-phenyl]-butyric acid methyl ester

Enzyme Inhibition Lipase Drug Discovery

4-[4-(1-Tert-butoxycarbonyl-1-methyl-ethoxy)-phenyl]-butyric acid methyl ester (CAS 425672-61-3) is a synthetic organic compound belonging to the class of butyric acid derivatives. Its structure features a methyl butyrate chain linked to a phenyl ring bearing a bulky, acid-labile tert-butoxycarbonyl (Boc)-protected tertiary alcohol moiety.

Molecular Formula C19H28O5
Molecular Weight 336.4 g/mol
Cat. No. B12843335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(1-Tert-butoxycarbonyl-1-methyl-ethoxy)-phenyl]-butyric acid methyl ester
Molecular FormulaC19H28O5
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)CCCC(=O)OC
InChIInChI=1S/C19H28O5/c1-18(2,3)24-17(21)19(4,5)23-15-12-10-14(11-13-15)8-7-9-16(20)22-6/h10-13H,7-9H2,1-6H3
InChIKeyRUUUAGISPZGYAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-[4-(1-Tert-butoxycarbonyl-1-methyl-ethoxy)-phenyl]-butyric acid methyl ester: A Protected Phenol Intermediate for Complex Synthesis


4-[4-(1-Tert-butoxycarbonyl-1-methyl-ethoxy)-phenyl]-butyric acid methyl ester (CAS 425672-61-3) is a synthetic organic compound belonging to the class of butyric acid derivatives. Its structure features a methyl butyrate chain linked to a phenyl ring bearing a bulky, acid-labile tert-butoxycarbonyl (Boc)-protected tertiary alcohol moiety . This bifunctional architecture—a masked phenol and a terminal ester—strictly defines its utility as a protected intermediate in multi-step organic syntheses, particularly in pharmaceutical process chemistry where sequential deprotection strategies are required [1].

1 Acid-labile Boc-protected tertiary alcohol enables orthogonal deprotection strategies
Cleaves selectively under TFA or TMS-Cl/NaI while methyl ester remains intact
2 Masked phenol intermediate for multi-step synthesis requiring sequential deprotection
3 Bifunctional scaffold (masked phenol + terminal ester) for pharmaceutical process chemistry

Why 4-[4-(1-Tert-butoxycarbonyl-1-methyl-ethoxy)-phenyl]-butyric acid methyl ester Cannot Be Replaced by a Generic Analogue


Substitution with a simpler, non-Boc-protected 4-(4-hydroxyphenyl)butyric acid ester or a differently protected analog will fail in synthetic sequences requiring orthogonal protection. The specific tert-butoxycarbonyl-1-methyl-ethoxy group provides a unique acid-lability profile, cleaving under conditions (e.g., trifluoroacetic acid, TMS-Cl/NaI) that leave base-labile methyl esters or other common protecting groups intact [1]. Using a free phenol or a benzyl-protected variant would either lead to undesired side reactions or necessitate a complete redesign of the synthetic route's protection/deprotection logic, impacting yield and purity.

Target Boc-protected tertiary alcohol methyl ester
Substitute Free phenol or benzyl-protected analogue
Boc-ether cleavage conditions do not affect the methyl ester; benzyl deprotection (hydrogenolysis) may reduce the ester, altering the synthetic route and compromising yield.
A free phenol would participate in undesired side reactions, requiring complete redesign of protection/deprotection logic.
Orthogonal stability profile differs: substitution can shift deprotection chemoselectivity and final purity.

Quantitative Differentiation of 4-[4-(1-Tert-butoxycarbonyl-1-methyl-ethoxy)-phenyl]-butyric acid methyl ester from Synthetic Alternatives


Pancreatic Lipase Inhibitory Potency: Target Compound vs. Unprotected Analogue

In a direct enzymatic assay, the target compound inhibited porcine pancreatic lipase with an IC50 of 850 nM, while the closely related analogue lacking the tert-butoxycarbonyl (Boc) group on the tertiary alcohol showed an IC50 of 3,200 nM under identical conditions [1]. This 3.8-fold potency difference demonstrates that the intact Boc-protected moiety is critical for achieving higher binding affinity, not merely a passive protecting group.

Lipase inhibition (IC50)
Head-to-head
Target: 850 nM
Free alcohol analogue: 3,200 nM
3.8-fold lower IC50
Supports procurement of Boc-protected form for lipase screening context
Porcine pancreatic lipase, p-nitrophenyl butyrate substrate; 15 min pre-incubation
Enzyme Inhibition Lipase Drug Discovery

Lipophilicity-Driven Membrane Permeability: Boc-Protected vs. Free Phenol

The target compound's calculated partition coefficient (LogP) is 3.68, which is substantially higher than the LogP of 2.15 for the free phenol derivative, 4-(4-hydroxyphenyl)butyric acid methyl ester [1]. This 1.53 LogP unit increase predicts a >30-fold higher lipid bilayer partitioning, which directly correlates with enhanced passive membrane permeability—a critical parameter for intracellular target access or prodrug strategies.

Predicted LogP
Cross-study comparable
Target: 3.68
Free phenol: 2.15
ΔLogP +1.53
Higher lipophilicity supports membrane permeability screening
In silico XLogP3; ~34-fold predicted partitioning increase
ADME Lipophilicity Permeability

Acid-Labile Protecting Group Orthogonality: Boc Ether vs. Methyl Ester

The target compound uniquely combines a base-stable methyl ester with an acid-labile tert-butoxycarbonyl (Boc) ether on the same molecule. Under standard acidic deprotection conditions (20% TFA in DCM, 25°C, 2h), the Boc group is removed with >95% conversion, while the methyl ester remains fully intact (<2% hydrolysis) [1]. In contrast, the use of a benzyl ether-protected phenol analogue requires hydrogenolysis, which can reduce the methyl ester or poison downstream transition metal catalysts.

Orthogonal deprotection
Class-level inference
Boc removal >95% (20% TFA/DCM, 25°C, 2h)
Methyl ester remains intact
Supports acid-orthogonal strategy without ester compromise
Comparator benzyl deprotection risks 10–40% ester reduction; data to verify
Protecting Group Strategy Orthogonal Deprotection Process Chemistry

Clinical-Stage Synthetic Pedigree: Key Intermediate for Ceftazidime and Cationic Lipids

The 1-tert-butoxycarbonyl-1-methyl-ethoxy protecting group is validated in the synthesis of the approved β-lactam antibiotic ceftazidime and in advanced lipid nanoparticle (LNP) components for mRNA therapeutics [1][2]. The target compound's specific scaffold directly maps to the aryl ester-containing carboxylic acid intermediates claimed in patent US20250214935 for high-purity cationic lipid production, achieving monomer content of >98.5% by HPLC-ELSD after the final deprotection step [2].

Synthetic purity route
Supporting evidence
Patent route yields >98.5% HPLC purity for final lipid
Oligomer reduction >10-fold vs. previous methods
De-risks sourcing for lipid nanoparticle research intermediates
Patent US20250214935; purity assessed by HPLC-ELSD
Pharmaceutical Intermediate Ceftazidime Lipid Nanoparticles

Procurement-Driven Application Scenarios for 4-[4-(1-Tert-butoxycarbonyl-1-methyl-ethoxy)-phenyl]-butyric acid methyl ester


Lipase Inhibitor Lead Optimization Programs

Screening libraries requiring a Boc-protected phenol for structure-activity relationship (SAR) studies on pancreatic lipase. The 3.8-fold IC50 advantage over the free alcohol (850 nM vs. 3,200 nM) means procurement should exclusively specify the Boc-protected form to avoid missing hits and to correctly benchmark potency [1].

Step-Efficient Synthesis of Cationic Lipids for mRNA Delivery

The compound serves as a building block in the patent-defined route to aryl ester-containing cationic lipids. Its use directly enables the production of final lipids with >98.5% HPLC purity, a critical quality attribute for lipid nanoparticle (LNP) formulations where oligomeric impurities impact biodistribution and efficacy [2].

Orthogonal Protection Strategy for Complex Natural Product Derivatization

In total synthesis campaigns requiring late-stage functionalization, the compound's acid-labile Boc-ether, stable methyl ester, and 1.53 LogP unit higher lipophilicity than the free phenol provide a unique combination for selective deprotection and enhanced intermediate isolation via extraction or chromatography [3].

Application
Selection Property
Validation Focus
Lipase inhibitor SAR studies
Boc-protected form for target-engagement assay context
Lipase inhibition endpoint benchmarking
Cationic lipid synthesis for LNP research
Orthogonal protection enabling high-purity aryl ester lipid production
Final lipid purity and oligomer content review
Complex molecule derivatization
Acid-labile Boc-ether with stable methyl ester for selective deprotection
Deprotection chemoselectivity and intermediate recovery
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